2-Aminoindoline-2-carboxylic acid 2-Aminoindoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 138402-22-9
VCID: VC0164677
InChI: InChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13)
SMILES: C1C2=CC=CC=C2NC1(C(=O)O)N
Molecular Formula: C9H10N2O2
Molecular Weight: 178.191

2-Aminoindoline-2-carboxylic acid

CAS No.: 138402-22-9

Cat. No.: VC0164677

Molecular Formula: C9H10N2O2

Molecular Weight: 178.191

* For research use only. Not for human or veterinary use.

2-Aminoindoline-2-carboxylic acid - 138402-22-9

Specification

CAS No. 138402-22-9
Molecular Formula C9H10N2O2
Molecular Weight 178.191
IUPAC Name 2-amino-1,3-dihydroindole-2-carboxylic acid
Standard InChI InChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13)
Standard InChI Key LLJFBJHAEKXFEE-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2NC1(C(=O)O)N

Introduction

Chemical Structure and Properties

2-Aminoindane-2-carboxylic acid (C₁₀H₁₁NO₂) is an amino acid derivative featuring a bicyclic structure with a benzene ring fused to a five-membered ring containing a quaternary carbon at the 2-position. This quaternary carbon bears both an amino group and a carboxylic acid group, creating a sterically hindered arrangement that contributes to its unique chemical properties .

Basic Physicochemical Properties

The compound possesses the following fundamental properties:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
IUPAC Name2-aminoindene-2-carboxylic acid
AppearanceWhite to beige crystalline powder
Melting Point (HCl salt)285-289°C

Structural Identifiers

Multiple systematic naming conventions and structural identifiers have been established for this compound, facilitating its identification across chemical databases and literature:

Identifier TypeValueSource
InChIInChI=1S/C10H9NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-6H,11H2,(H,12,13)
InChIKeyVOICSJQYQCCNOH-UHFFFAOYSA-N
SMILESC1=CC2=CC(C=C2C=C1)(C(=O)O)N
Alternative Names2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid; 2-Aminoindan-2-carboxylic acid
CAS Number27473627

The molecule's structure features a quaternary carbon center at the 2-position of the indane ring system, bearing both an amino group and a carboxylic acid functionality. This arrangement creates interesting stereochemical properties and potential for derivatization .

Synthesis Methods

Several efficient synthetic routes have been developed for 2-aminoindane-2-carboxylic acid, with the most notable being a two-step alkylation process using a nickel complex as a key intermediate.

Two-Step Alkylation via Nickel Complex

A highly efficient method reported in the Journal of Organic Chemistry involves the alkylation of a nickel(II) complex of glycine Schiff base . This approach offers excellent yields and operational convenience:

The synthetic process begins with a Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP), which undergoes alkylation with o-dibromoxylylene under phase-transfer conditions. The resulting intermediate is cyclized under homogeneous conditions, followed by decomposition to yield the target amino acid .

This method offers several advantages, including:

  • Operationally convenient experimental procedures

  • Mild reaction conditions

  • High chemical and volumetric yields

  • Scalability for industrial production

  • Recovery of starting materials for recycling

Alternative Synthetic Approaches

While the nickel complex-mediated synthesis remains the most efficient reported method, researchers have explored alternative approaches for preparing similar compounds that could potentially be adapted for 2-aminoindane-2-carboxylic acid synthesis .

One notable approach involves one-pot synthesis methodologies, which could potentially simplify the preparation process, although these have been primarily developed for related compounds such as 2-aminoindoles rather than the specific target compound .

Applications in Research and Industry

2-Aminoindane-2-carboxylic acid has found diverse applications across multiple scientific and industrial domains, owing to its unique structural features and chemical properties.

Pharmaceutical Research

The compound serves as a valuable intermediate in drug discovery and development:

  • Acts as a key precursor in synthesizing pharmaceuticals targeting neurological disorders, leveraging its structural similarity to neurotransmitters

  • Provides a scaffold for developing novel therapeutic agents, particularly those requiring rigid bicyclic cores

  • Serves as a building block for peptide-based drug candidates, where its conformational constraints can enhance target selectivity

Material Science Applications

In materials research, the compound offers valuable properties:

  • Contributes to the development of novel polymers with enhanced mechanical properties

  • Improves material strength and flexibility when incorporated into advanced composite materials

  • Provides functional groups for cross-linking and modification in specialized materials applications

Analytical Chemistry

The compound has proven valuable in analytical methods development:

  • Serves as a standard in chromatographic techniques for complex mixture analysis

  • Aids in the calibration of instruments for amino acid detection and quantification

  • Functions as a reference compound for method validation in pharmaceutical quality control

Biochemical Research

In biochemical investigations, the compound facilitates various studies:

  • Employed in amino acid metabolism research to explore novel metabolic pathways

  • Used in protein synthesis studies to investigate the incorporation of non-natural amino acids

  • Serves as a probe for studying enzyme mechanisms, particularly those involving amino acid substrates

CompoundKey Differences from 2-Aminoindane-2-carboxylic AcidBiological ActivitySource
2-Aminoindane (2-AI)Lacks carboxylic acid groupStimulant, NET inhibitor
AminoindolesContains indole ring instead of indaneAntimalarial activity
N-BOC-2-aminoindane-2-carboxylic acidProtected amino groupSynthetic intermediate

Spectroscopic Characterization

The spectroscopic profile of 2-aminoindane-2-carboxylic acid provides critical data for identification and purity assessment.

Mass Spectrometry

Mass spectrometric analysis yields characteristic fragmentation patterns:

  • High-resolution mass spectrometry confirms the molecular formula C₁₀H₁₁NO₂

  • MS/MS fragmentation patterns have been documented using Q Exactive Orbitrap instruments

  • Both ESI (electrospray ionization) and FT (Fourier transform) analyzer techniques have been employed for accurate mass determination

Nuclear Magnetic Resonance

NMR spectroscopy reveals the structural details of the compound:

  • ¹H NMR shows characteristic signals for the aromatic protons of the indane ring (δ 7.1-7.3 ppm), methylene protons (δ 2.9-3.3 ppm), and amino protons (δ 1.8-2.0 ppm)

  • ¹³C NMR confirms the quaternary carbon bearing both amino and carboxylic acid groups (δ ~60 ppm) and carboxylic carbon (δ ~175 ppm)

Infrared Spectroscopy

IR spectroscopy identifies key functional groups:

  • Characteristic absorption bands for NH₂ stretching (3300-3500 cm⁻¹)

  • Carboxylic acid C=O stretching (1700-1730 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Derivatives and Related Compounds

Several derivatives of 2-aminoindane-2-carboxylic acid have been synthesized for specific applications, expanding the utility of this molecular scaffold.

Protected Derivatives

Among the most significant derivatives are protected forms used in peptide synthesis:

  • N-BOC-2-aminoindane-2-carboxylic acid (C₁₅H₁₉NO₄, MW: 277.32) provides a protected amino group for selective reactions

  • Ester derivatives enable selective transformations of the carboxylic acid functionality

Structural Analogues

Structural modifications of the basic framework yield compounds with altered properties:

  • Substituted derivatives with various functional groups on the aromatic ring

  • Heterocyclic analogues where the benzene ring is replaced with other aromatic systems

  • 2-Aminoindane-2-carboxamides, where the carboxylic acid is converted to various amides

Comparison with Related Heterocycles

The relationship between 2-aminoindane-2-carboxylic acid and other heterocyclic amino acids provides valuable context:

CompoundStructural DifferencesApplicationsSource
2-Aminothiazoline-4-carboxylic acidContains sulfur in heterocyclic ringBiomarker for cyanide poisoning
2-Aminoindole-3-carboxamideContains indole instead of indaneVarious biological activities
Unnatural amino acids with bicyclic structuresVarious bicyclic frameworksPeptide conformational constraints

Current Research and Future Perspectives

Research on 2-aminoindane-2-carboxylic acid continues to evolve, with several promising directions emerging in recent studies.

Synthetic Methodology Advancements

Recent innovations in synthetic approaches include:

  • Development of more efficient catalytic methods for preparing the compound and its derivatives

  • Exploration of asymmetric synthesis to access enantiomerically pure forms

  • Investigation of green chemistry approaches to reduce environmental impact of synthesis

Emerging Applications

New applications continue to be discovered:

  • Potential use in developing novel biomaterials with tailored properties

  • Exploration as a building block for peptidomimetics with improved pharmacokinetic profiles

  • Investigation as a component in advanced drug delivery systems

Future Research Directions

Several promising research directions warrant further investigation:

  • Comprehensive structure-activity relationship studies to better understand the biological profile

  • Development of novel derivatives with enhanced pharmacological properties

  • Exploration of potential applications in nanomaterial science

  • Investigation of possible roles in asymmetric catalysis

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